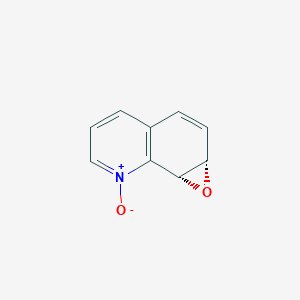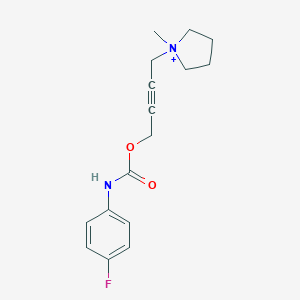
4-F-PyMcN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-F-PyMcN is a chemical compound that has gained significant attention in the scientific community. It is a potent and selective agonist of the muscarinic acetylcholine receptor M1 subtype. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders. In
Mécanisme D'action
4-F-PyMcN acts as a selective agonist of the muscarinic acetylcholine receptor M1 subtype. This receptor is involved in various physiological processes, including learning and memory, attention, and motor control. Activation of the M1 receptor by 4-F-PyMcN leads to increased neurotransmitter release, which results in improved cognitive function and motor control.
Effets Biochimiques Et Physiologiques
4-F-PyMcN has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and motor control in animal models of neurological disorders. It has also been shown to increase neurotransmitter release and improve synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-F-PyMcN in lab experiments is its selectivity for the M1 receptor subtype. This allows for more targeted and specific research on the role of this receptor in various physiological processes. However, one limitation of using 4-F-PyMcN is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for research on 4-F-PyMcN. One area of interest is its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 4-F-PyMcN and its effects on various physiological processes. This could lead to the development of new treatments for neurological disorders and other conditions.
Méthodes De Synthèse
The synthesis of 4-F-PyMcN involves the reaction of 4-fluorobenzaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with phosphorous oxychloride to yield 4-F-PyMcN. This synthesis method has been successfully used to produce 4-F-PyMcN in high yields and purity.
Applications De Recherche Scientifique
4-F-PyMcN has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential use in the treatment of Parkinson's disease and other movement disorders.
Propriétés
Numéro CAS |
147047-25-4 |
|---|---|
Nom du produit |
4-F-PyMcN |
Formule moléculaire |
C16H20FN2O2+ |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
4-(1-methylpyrrolidin-1-ium-1-yl)but-2-ynyl N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C16H19FN2O2/c1-19(10-2-3-11-19)12-4-5-13-21-16(20)18-15-8-6-14(17)7-9-15/h6-9H,2-3,10-13H2,1H3/p+1 |
Clé InChI |
QPJXLGDWRGOCFK-UHFFFAOYSA-O |
SMILES |
C[N+]1(CCCC1)CC#CCOC(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
C[N+]1(CCCC1)CC#CCOC(=O)NC2=CC=C(C=C2)F |
Autres numéros CAS |
147047-25-4 |
Synonymes |
1-methyl-1-(4-((4-fluorophenylcarbamoyl)oxy)butynyl)pyrrolidinium 4-F-PyMcN plus |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



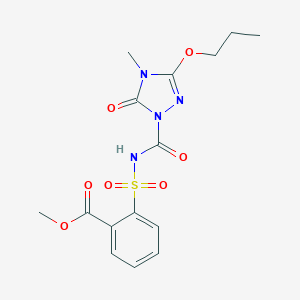
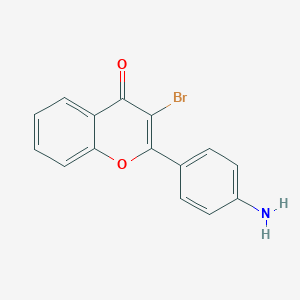
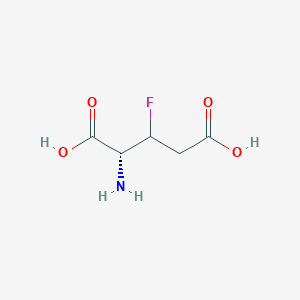
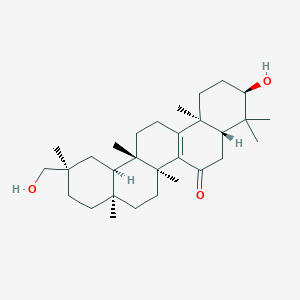
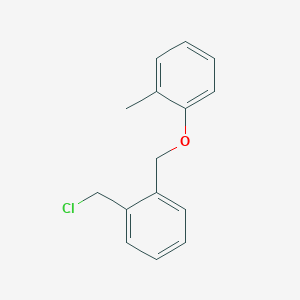
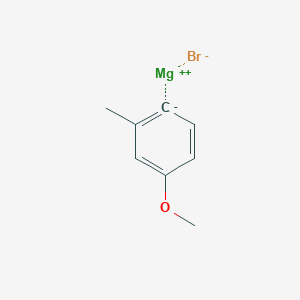
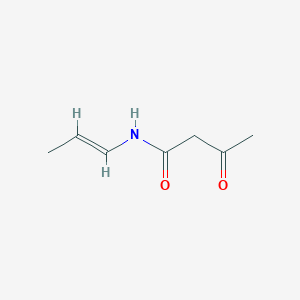
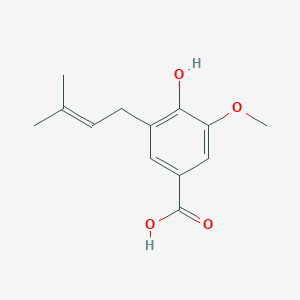
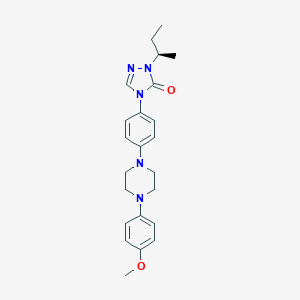
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
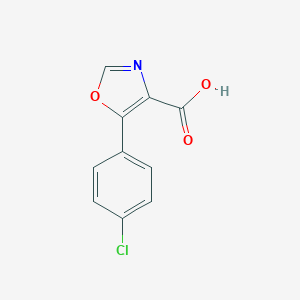
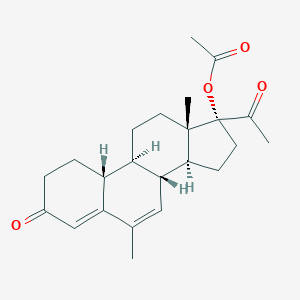
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
